4-(Fluoromethyl)-4-methylpiperidin-1-amine
Overview
Description
4-(Fluoromethyl)-4-methylpiperidin-1-amine is a chemical compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluoromethyl group and a methyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-4-methylpiperidin-1-amine can be achieved through several synthetic routes. One common method involves the fluoromethylation of 4-methylpiperidine. This process typically requires the use of fluoroiodomethane (CH2FI) as a fluoromethylating agent. The reaction is carried out under silyl radical-mediated conditions, often utilizing (Me3Si)3SiH as a radical initiator and blue LED light for activation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluoromethylation processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-4-methylpiperidin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, various amine derivatives, and substituted piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Fluoromethyl)-4-methylpiperidin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-4-methylpiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
4-(Chloromethyl)-4-methylpiperidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-4-methylpiperidine:
Uniqueness
The presence of the fluoromethyl group in 4-(Fluoromethyl)-4-methylpiperidin-1-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(fluoromethyl)-4-methylpiperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c1-7(6-8)2-4-10(9)5-3-7/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLRYYWGQBXSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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